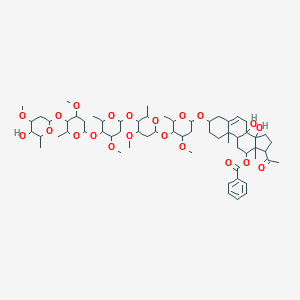

Calotroposide A

Description

Properties

CAS No. |

146713-99-7 |

|---|---|

Molecular Formula |

C63H96O21 |

Molecular Weight |

1189.4 g/mol |

IUPAC Name |

[17-acetyl-8,14-dihydroxy-3-[5-[5-[5-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-12-yl] benzoate |

InChI |

InChI=1S/C63H96O21/c1-32(64)41-21-24-63(68)61(41,8)48(80-59(66)38-17-15-14-16-18-38)31-47-60(7)22-20-40(25-39(60)19-23-62(47,63)67)79-49-27-43(70-10)55(34(3)75-49)82-51-29-45(72-12)57(36(5)77-51)84-53-30-46(73-13)58(37(6)78-53)83-52-28-44(71-11)56(35(4)76-52)81-50-26-42(69-9)54(65)33(2)74-50/h14-19,33-37,40-58,65,67-68H,20-31H2,1-13H3 |

InChI Key |

FURJPEDAWWWECD-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4C(OC(CC4OC)OC5C(OC(CC5OC)OC6CCC7(C8CC(C9(C(CCC9(C8(CC=C7C6)O)O)C(=O)C)C)OC(=O)C1=CC=CC=C1)C)C)C)C)C)OC)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4C(OC(CC4OC)OC5C(OC(CC5OC)OC6CCC7(C8CC(C9(C(CCC9(C8(CC=C7C6)O)O)C(=O)C)C)OC(=O)C1=CC=CC=C1)C)C)C)C)C)OC)O |

Synonyms |

12-O-benzoyllineolon 3-O-cymaropyranosyl-1-4-oleandropyranosyl-1-4-oleandropyranosyl-1-4-cymaropyranosyl-1-4-cymaropyranoside calotroposide A |

Origin of Product |

United States |

Isolation and Structural Elucidation of Calotroposide a

Extraction Methodologies for Calotroposide A from Calotropis gigantea Roots

The isolation of this compound typically begins with the extraction of active constituents from the plant material. Various solvent-based extraction techniques are employed, often followed by fractionation to concentrate the desired compounds.

Solvent-Based Extraction Techniques (e.g., Ethanolic Maceration and Subsequent Fractionation)

Extraction of Calotropis gigantea roots commonly utilizes ethanol (B145695) due to its efficacy in dissolving a broad range of phytochemicals. The roots are typically dried and ground into a powder to maximize surface area for extraction. This powdered material is then subjected to maceration or other extraction methods using solvents like ethanol. Following the initial extraction, the crude extract is often partitioned into different fractions based on polarity using various solvents. For instance, an ethanolic extract might be partitioned into hexane (B92381), ethyl acetate (B1210297), and aqueous fractions. Research indicates that the ethyl acetate fraction often contains a higher concentration of bioactive compounds, including Calotroposides nih.govrsc.orgmdpi.com. Further purification steps are then applied to these enriched fractions.

Table 1: Extraction and Initial Fractionation of Calotropis gigantea Roots

| Step | Material | Solvent/Method | Resulting Fraction/Stage | Notes |

| 1 | Roots of Calotropis gigantea | 95% Ethanol extraction (room temperature) | Crude Ethanolic Extract | Yield not specified. mdpi.com |

| 2 | Crude Ethanolic Extract | Partitioning with Petroleum Ether | Petroleum Ether Fraction, Aqueous Residue | mdpi.com |

| 3 | Roots of Calotropis gigantea | Ethanol extraction | Crude Ethanolic Extract | nih.gov |

| 4 | Crude Ethanolic Extract | Partitioning into Hexane, Ethyl Acetate, Water | Hexane Fraction, Ethyl Acetate Fraction (F02-CPRB-2), Water Fraction | Ethyl Acetate fraction showed highest bioactivity. rsc.org |

| 5 | Ethyl Acetate Fraction | Column Vacuum Chromatography | Seven Sub-fractions (SF1-SF7) | SF4 showed high anticancer activity (IC50 14.3 µg/ml). nih.gov |

Bioassay-Guided Isolation Strategies for Active Components

To efficiently isolate compounds with specific biological activities, such as anticancer properties, a bioassay-guided isolation strategy is frequently employed nih.govrsc.orgnih.govresearchgate.netresearchgate.netwaocp.orgrsc.org. This approach involves testing various fractions and sub-fractions for their biological effects at each stage of the isolation process. Fractions demonstrating significant activity are then further purified. For this compound, its isolation has been guided by its observed cytotoxic potential against cancer cell lines, typically assessed using methods like the MTT assay nih.govnih.govresearchgate.netwaocp.org. This iterative process of extraction, fractionation, bioassay, and subsequent purification ensures that the target compound, this compound, is isolated from a complex mixture of plant metabolites.

Chromatographic Purification Techniques for this compound Isolation

Following extraction and initial fractionation, chromatographic techniques are essential for purifying this compound to a high degree of purity.

Preparative Liquid Chromatography Approaches

Preparative liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and its variations, is a cornerstone in isolating pure natural products. Open column chromatography, often using silica (B1680970) gel as the stationary phase with gradient elution systems (e.g., hexane and ethyl acetate mixtures), is used for initial purification of complex mixtures nih.gov. Subsequently, preparative reversed-phase HPLC (RP-HPLC) employing columns like Thermo ODS-2 is utilized for the final purification of this compound and related compounds rsc.org. Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (UPLC-MS) is also employed for rapid analysis and identification, with this compound reported at a retention time of 0.5 minutes in one study waocp.org.

Table 2: Chromatographic Purification of this compound

| Technique | Stationary Phase | Mobile Phase/Elution System | Notes | Source |

| Open Column Chromatography | Silica gel 60 | Hexane:Ethyl Acetate (4:1 gradient) | Used for sub-fractions of SF4. | nih.gov |

| Preparative RP-HPLC | Thermo ODS-2 (250 x 10 mm, 5 µm) | Gradient elution system (e.g., Acetonitrile/Water) | Used for purification of compounds 1-7, including this compound. | , rsc.org |

| UPLC | Not specified | Not specified | Retention time of this compound: 0.5 min. | waocp.org |

Advanced Spectroscopic Techniques for Structural Characterization

The definitive identification and structural characterization of this compound rely on advanced spectroscopic methods, with Nuclear Magnetic Resonance (NMR) spectroscopy playing a pivotal role.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR Experiments)

NMR spectroscopy, encompassing both one-dimensional (1D) ¹H and ¹³C NMR, and two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), is indispensable for elucidating the complex structures of natural products like this compound rsc.orgresearchgate.netrsc.orgeurekaselect.com. These techniques provide detailed information about the connectivity of atoms, the chemical environment of protons and carbons, and the stereochemistry of the molecule. While specific chemical shift values for this compound are typically detailed in supplementary data tables within research publications, the application of these NMR experiments allows for the unambiguous assignment of each atom within the molecule eurekaselect.comorganicchemistrydata.orgemerypharma.com.

In addition to NMR, other spectroscopic methods are crucial for structural confirmation. Infrared (IR) spectroscopy identifies functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy provides information about chromophores present in the molecule. Mass spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), determines the precise molecular weight and elemental composition, thereby confirming the molecular formula. This compound has been characterized with a molecular formula of C₅₆H₈₄O₁₈, and its mass spectrometry data includes ESI-MS at m/z 1043 [M-H]⁻ and 1067 [M+Na]⁺, with HRMS confirming [M+Na]⁺ at m/z 1067.5554 .

Table 3: Spectroscopic and Physical Properties of this compound

| Property | Value/Description | Technique | Source |

| Appearance | White amorphous solid | Visual Inspection | |

| Melting Point (m.p.) | 160-167 °C | Melting Point Apparatus | |

| Specific Rotation ([α]D) | +2.6° (c=1.2, in MeOH at 22 °C) | Polarimetry | |

| Infrared (IR) Absorption | 3409, 3018, 1676, 1402, 1215, 1058 cm⁻¹ | FT-IR Spectroscopy | |

| Ultraviolet (UV) Absorption | λmax 230 (log ɛ 4.56), 273 (log ɛ 3.15), 280 (log ɛ 3.01) nm | UV-Vis Spectroscopy | |

| Mass Spectrometry (ESI-MS) | m/z 1043 [M-H]⁻, 1067 [M+Na]⁺ | Electrospray Ionization Mass Spectrometry | |

| High-Resolution ESI-MS (HRMS) | m/z 1067.5554 [M+Na]⁺ (calculated) | High-Resolution ESI-MS | |

| Molecular Formula | C₅₆H₈₄O₁₈ | Mass Spectrometry | |

| UPLC Retention Time | 0.5 min | Ultra-Performance Liquid Chromatography | waocp.org |

Note on NMR Data: While ¹H and ¹³C NMR spectroscopy, including 1D and 2D experiments (COSY, HSQC, HMBC), are critical for detailed structural elucidation, specific chemical shift values for this compound were not explicitly detailed in the provided search snippets. Such comprehensive data is typically presented in supplementary tables within scientific publications and is essential for confirming the connectivity and stereochemistry of the molecule.

Mentioned Compounds:

this compound

Calotroposide B

Calotroposide C

Calotroposide D

Calotroposide E

Calotroposide F

Calotroposide G

Calotroposide H

Gigantin

Giganticine

Calotropone

Lineolon

β-calotropeol

Giganteol

Uscharin

Proceroside

Syriogenin

Uzarigenin

Voruscharin

Calactin

Calotoxin

Mass Spectrometry (e.g., UPLC-MS/MS, High-Resolution Mass Spectrometry)

Mass spectrometry plays a pivotal role in the identification and structural analysis of complex natural products like this compound. Techniques such as Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) and High-Resolution Mass Spectrometry (HRMS) have been instrumental in determining its molecular weight, elemental composition, and fragmentation patterns.

UPLC-MS/MS analysis has allowed for the detection and initial characterization of this compound, often identifying it at specific retention times within complex plant extracts nih.govresearchgate.net. The electrospray ionization mass spectrum (ESIMS) of this compound has provided crucial molecular ion data. Specifically, an observed molecular ion peak at m/z 1189.6490, corresponding to the molecular formula C63H96O21, has been reported, aligning with the calculated mass for this elemental composition nih.govmolaid.com. High-resolution mass spectrometry, utilizing instruments like Q-TOF or Orbitrap mass spectrometers, has further refined this data, providing accurate mass measurements essential for confirming the elemental formula and distinguishing it from isobaric compounds acgpubs.orgmdpi.com. Fragmentation patterns observed in MS/MS experiments offer insights into the compound's structure by revealing characteristic cleavages, particularly within the glycosidic linkages and the aglycone moiety researchgate.net.

Chemical Derivatization and Degradation Studies for Linkage Determination

To elucidate the specific arrangement of sugar units and the nature of the glycosidic linkages within this compound, chemical degradation and derivatization studies are employed. These methods aim to break down the molecule into identifiable fragments or modify it to facilitate analysis.

Hydrolysis, typically under acidic or alkaline conditions, is a common strategy to cleave the glycosidic bonds connecting the sugar moieties to the aglycone and to each other nih.govcreative-proteomics.com. For instance, acidic hydrolysis has been used to release specific monosaccharides or smaller oligosaccharide units from this compound molaid.com. Following hydrolysis, the resulting sugar components can be analyzed. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are often used after derivatization, for example, via silylation or acetylation, to enhance volatility and improve chromatographic separation and detection of the sugars acgpubs.orgresearchgate.net. The identification of these sugars, such as D-oleandrose, cymarose, and D-glucose, and the analysis of their linkage points (e.g., via NMR or MS fragmentation of the fragments) are critical for establishing the complete structure creative-proteomics.comresearchgate.net. Studies have indicated that the glycosidic linkages in this compound are predominantly in the β-configuration, with specific linkages such as β-1,4-glycosidic bonds being identified through detailed analysis of fragmentation and NMR data molaid.compearson.com.

Full Structural Assignment and Stereochemical Configuration of this compound

The culmination of mass spectrometric data and chemical degradation studies, often complemented by Nuclear Magnetic Resonance (NMR) spectroscopy (though not explicitly detailed in the outline's subsections, it is fundamental for structural elucidation), leads to the complete structural assignment and determination of stereochemical configuration for this compound.

Based on comprehensive spectroscopic and chemical analyses, this compound has been identified as a complex oxypregnane oligoglycoside researchgate.netcapes.gov.br. Its structure consists of an aglycone moiety, identified as 12-O-benzoyllineolon, to which a series of five sugar units are attached at the C-3 position. These sugar units are identified as β-D-cymaropyranosyl and β-D-oleandropyranosyl residues, linked in a specific sequence: 12-O-benzoyllineolon 3-O-β-D-cymaropyranosyl-(1→4)-β-D-oleandropyranosyl-(1→4)-β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranoside researchgate.netcapes.gov.br.

The stereochemical configuration of this compound is crucial for its biological activity. The aglycone moiety possesses defined stereocenters, with specific configurations such as (3S,8S,9R,10R,12R,13S,14R,17R) reported for its various chiral centers molaid.com. Similarly, the sugar units are characterized by their specific configurations, predominantly in the β-D form, and the anomeric configuration of the glycosidic linkages (e.g., β-1,4) is determined through detailed NMR analysis, including coupling constants of anomeric protons molaid.compearson.com. Techniques such as optical rotation measurements and GC-MS analysis of derivatized sugars also contribute to confirming the absolute stereochemistry of the sugar components researchgate.net.

Data Table: Mass Spectrometric Data for this compound

| Parameter | Value | Formula/Composition | Reference |

| Molecular Ion (m/z) | 1189.6490 | [M+H]+ | nih.gov |

| Calculated Mass (m/z) | 1188.6444 | C63H96O21 | nih.gov |

| Elemental Composition | C63H96O21 | N/A | nih.govmolaid.com |

| Molecular Weight (Da) | 1189.44 | N/A | molaid.com |

List of Compound Names Mentioned

this compound

Calotroposides A-G

Calotroposide B

Calotroposide S

Lineolon

12-O-benzoyllineolon

12-O-benzoyldeacetylmetaplexigenin

Cymarose

Oleandrose

Glucose

Calotropone

Calactin

Calotoxin

Proceroside

Syriogenin

Uscharidin

Uscharin

Uzarigenin

Voruscharin

Molecular and Cellular Mechanisms of Action of Calotroposide a

Evaluation of Cellular Proliferation Inhibition

The capacity of Calotroposide A to inhibit the proliferation of cancer cells has been a key area of investigation, with studies employing various in vitro assays to quantify its cytotoxic effects and determine its specificity across different cell types.

In vitro cytotoxicity assays, notably the MTT assay, have been utilized to evaluate the effect of this compound on cancer cell viability. These studies have established that increasing concentrations of this compound lead to a decrease in cancer cell viability. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, has been determined through probit analysis. For WiDr colon cancer cells, this compound has shown an IC50 value of 17.23 µg/mL nih.govwaocp.orgresearchgate.netnih.govcancerindex.org. This value is considered indicative of potential anticancer efficacy, as it falls below the threshold specified by the National Cancer Institute (NCI) nih.gov.

While this compound exhibits potent activity against WiDr colon cancer cells, its efficacy can vary across different cancer cell lines. Previous research has indicated that this compound and its epimer, Calotroposide H, were inactive in vitro against A549 non-small cell lung cancer (NSCLC) cells, U373 glioblastoma (GBM) cells, and PC-3 prostate cancer cells, with reported IC50 values of 3.3 µM, 21.8 µM, and 17.6 µM, respectively nih.gov. This suggests a degree of cell line specificity in its cytotoxic action, with WiDr colon cancer cells being particularly sensitive to this compound nih.gov.

Table 1: In Vitro Cytotoxicity of this compound Against Different Cancer Cell Lines

| Cell Line | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |

| WiDr | 17.23 | - | nih.govwaocp.orgresearchgate.netnih.govcancerindex.org |

| A549 | - | 3.3 | nih.gov |

| U373 | - | 21.8 | nih.gov |

| PC-3 | - | 17.6 | nih.gov |

Note: IC50 values are presented as reported in the literature. Some studies provide values in µg/mL, while others provide them in µM. Direct conversion may not always be precise without molecular weight information.

In Vitro Cytotoxicity Assays and Half-maximal Inhibitory Concentration (IC50) Determination

Induction of Programmed Cell Death (Apoptosis) Pathways

This compound has been shown to induce programmed cell death, or apoptosis, in cancer cells. This process involves a series of well-defined molecular events, including cell cycle arrest and the activation of specific signaling cascades.

Flow cytometry analysis has provided evidence for this compound's ability to induce apoptosis. Treatment of WiDr colon cancer cells with this compound (at 17.23 µg/mL for 24 hours) resulted in an increase in cells accumulating in the sub-G1 phase of the cell cycle nih.govwaocp.org. The sub-G1 phase is a hallmark of apoptotic cells, indicating DNA fragmentation and cell death nih.govbbrc.in. Specifically, an increase in sub-G1 accumulation to 14.84% was observed compared to control cells nih.gov. Additionally, this compound treatment led to increased S-phase (21.51%) and G2-M phase (15.03%) accumulation, suggesting cell cycle arrest which can precede apoptosis nih.govwaocp.org.

The activation of caspases, a family of cysteine proteases, is central to the execution of apoptosis. This compound has been found to induce apoptosis through the increased expression of caspase-8 nih.govwaocp.orgresearchgate.netnih.govcancerindex.org. Caspase-8 is an initiator caspase that plays a critical role in initiating the apoptotic cascade uniprot.orguniprot.orgresearchgate.net. Its increased expression signifies the activation of apoptotic signaling pathways within the cell nih.govcancerindex.org.

The research indicates that this compound specifically triggers apoptosis via the extrinsic pathway nih.govresearchgate.netnih.govresearchgate.netresearchgate.net. The extrinsic apoptotic pathway is initiated by the binding of death ligands to cell surface receptors, leading to the formation of a death-inducing signaling complex (DISC) that activates caspase-8 uniprot.orguniprot.orgteachmephysiology.com. The subsequent activation of effector caspases by caspase-8 then dismantles the cell uniprot.orguniprot.orgteachmephysiology.com. This compound's ability to induce caspase-8 expression and lead to increased apoptotic cell populations strongly implicates its role in activating this specific programmed cell death mechanism nih.govresearchgate.netnih.govcancerindex.orgresearchgate.net.

Compound List:

this compound

Calotroposide H

Calotropis gigantea

Carboplatin

Sorafenib

Uscharin

Uzarigenin

Calotroprocerol A

Calotroproceryl acetate (B1210297) A

Calotroprocerone A

Calotroprocerone B

Pseudo-taraxasterol E-octade-7-enoic acid

Calotroposides-K

Calotroposides-M

Calotroposides S

Frugoside

Proceraside A

Calotropis procera

Investigation of Caspase Activation and Proteolytic Cascade (e.g., Caspase-8 Expression)

Cell Cycle Dynamics and Arrest

A key mechanism through which this compound inhibits cancer cell proliferation is by disrupting the normal progression of the cell cycle, leading to cell cycle arrest. This disruption can prevent cancer cells from replicating, thereby halting tumor growth.

Flow Cytometric Assessment of Cell Cycle Phase Distribution (e.g., S and G2/M Phase Accumulation)

Flow cytometry is a critical technique used to analyze the distribution of cells within different phases of the cell cycle (G0/G1, S, and G2/M). This method quantifies the amount of DNA in each cell, allowing researchers to identify cell cycle arrest points. Studies have demonstrated that this compound treatment leads to a significant accumulation of cancer cells in specific phases of the cell cycle, most notably the G2/M phase.

Research involving WiDr colon cancer cells treated with this compound revealed a notable increase in cells arrested in the S and G2/M phases. Specifically, treatment with 17.23 µg/ml of this compound for 24 hours resulted in an accumulation of cells in the S phase (21.51%) and the G2/M phase (15.03%) compared to untreated control cells. This accumulation in the G2/M phase suggests that this compound interferes with the cell's ability to complete mitosis, a critical checkpoint in cell division. Furthermore, an increase in the sub-G1 population was observed, indicative of cell death, correlating with the cell cycle arrest. nih.gov

Similarly, studies on breast cancer cell lines have indicated that this compound can induce G2/M phase cell cycle arrest. frontiersin.org Extracts from related Calotropis species have also shown similar effects, with methanolic extracts of Calotropis procera causing cell cycle arrest at the G2/M phase in human skin melanoma cells. researchgate.net

Table 1: Cell Cycle Phase Distribution in WiDr Colon Cancer Cells After this compound Treatment

| Cell Cycle Phase | Control Cells (%) | This compound Treated Cells (17.23 µg/ml, 24h) (%) |

| Sub-G1 (Apoptosis) | Not specified | 14.84 |

| G0/G1 | Not specified | Not specified |

| S Phase | Not specified | 21.51 |

| G2/M Phase | Not specified | 15.03 |

Data adapted from research on WiDr colon cancer cells. nih.gov

Exploration of Specific Molecular Targets and Intracellular Signaling Cascades

This compound's anticancer effects are mediated through complex interactions within cellular signaling networks, influencing pathways critical for cell growth, survival, and programmed cell death (apoptosis).

Binding Interactions with Cellular Proteins and Enzymes

The precise molecular targets of this compound are an active area of investigation. However, the general principles of molecular interactions suggest that this compound, as a small molecule ligand, likely exerts its effects by binding to specific cellular proteins and enzymes. Molecular docking simulations, a computational approach, are used to predict the binding affinities of such ligands to protein targets. Lower binding energies typically indicate stronger interactions, which can lead to enzyme activation or inhibition, or modulation of protein function. frontiersin.orgmdpi.com These binding interactions are fundamental to signal transduction and gene regulation within cells. mdpi.com While specific protein targets for this compound have not been extensively detailed in the provided literature, its downstream effects on signaling pathways imply interactions with key components within these cascades. scispace.comucsf.edukau.edu.sa

Modulation of Key Signaling Pathways (e.g., those implicated in cell growth, survival, and death)

This compound significantly influences several critical intracellular signaling pathways, leading to the induction of apoptosis and inhibition of cancer cell proliferation.

Apoptosis Induction: this compound is a potent inducer of apoptosis, a process of programmed cell death crucial for eliminating damaged or unwanted cells. Studies indicate that it promotes apoptosis through the extrinsic pathway, characterized by an increased expression of caspase-8. nih.govresearchgate.netresearchgate.netnih.gov Caspase-8 is a key initiator caspase in the extrinsic apoptotic pathway, which is triggered by death receptors on the cell surface. researchgate.net The compound has also been shown to modulate the expression of Bcl-2 family proteins, decreasing anti-apoptotic proteins like Bcl-2 and increasing pro-apoptotic proteins such as Bax and Bak1, thereby tipping the balance towards cell death. frontiersin.orgresearchgate.net

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. This compound and related Calotropis compounds have been implicated in modulating this pathway. Studies have indicated that extracts of Calotropis procera can modulate MAPK pathways, including ERK1/2. usp.br Calotroposides have also been associated with a decreased MAPK signaling pathway in specific cancer cell lines. researchgate.net Dysregulation of the MAPK pathway is a common feature of cancer, and its modulation by this compound likely contributes to its antiproliferative and pro-apoptotic effects. jpmsonline.comoarjbp.comnih.gov

Other Signaling Pathways: Beyond the PI3K/Akt and MAPK pathways, this compound's influence extends to other cellular mechanisms. It has been linked to the modulation of pathways such as TNF and FADD/TRAD/CASP-3/7/8, which are also involved in apoptosis. researchgate.net Additionally, research on related compounds suggests involvement in pathways regulating cell growth and metastasis, such as the Hippo signaling pathway. frontiersin.orgnih.gov

Biosynthesis and Metabolic Engineering of Calotroposide a

Elucidation of the Biosynthetic Pathway of Calotroposide A

The biosynthesis of this compound, like other cardenolides, is a multi-step process that begins with primary metabolites and progresses through specialized pathways involving numerous enzymes.

Identification of Precursors within Primary Metabolism (e.g., Acetate-Mevalonate Pathway for Terpenoid Backbone)

The foundational framework for cardenolides, including this compound, is built upon the terpenoid backbone, which originates from primary metabolic pathways. The Mevalonate (MVA) pathway is a central route in plants for producing isoprenoids, such as isopentenyl diphosphate (B83284) (IDP) and dimethylallyl diphosphate (DMADP), from acetyl-CoA researchgate.netresearchgate.netnih.govviper.ac.inijrpr.com. These C5 units are subsequently assembled to form the complex steroid skeleton characteristic of cardenolides.

Research indicates that the biosynthesis of cardenolides initiates from sterol precursors, primarily cholesterol and phytosterols (B1254722) like campesterol (B1663852) and β-sitosterol oup.commpg.dempg.denih.govresearchgate.net. A key early intermediate in this process is pregnenolone (B344588), which is considered the first dedicated step towards cardiac glycoside synthesis mpg.dempg.dewikipedia.org. The conversion of cholesterol or phytosterols to pregnenolone is catalyzed by enzymes such as those belonging to the Cytochrome P450 family 87A (CYP87A) mpg.dempg.de. Further steps in establishing the cardenolide steroid core involve enzymes like 3β-hydroxysteroid dehydrogenase (3βHSD) and progesterone (B1679170) 5β-reductase (P5βR), which are known to be critical in early cardenolide biosynthesis oup.comresearchgate.netnih.govbiorxiv.org. This compound itself is characterized by an oxypregnane aglycone moiety, such as 12-O-benzoyllineolon or 12-O-benzoyldeacetylmetaplexigenin, to which multiple sugar residues are attached rsc.orgresearchgate.netmolaid.comjst.go.jp.

Investigation of Glycosyltransferases and Sugar Moiety Attachment

A crucial stage in the formation of complex cardenolides like this compound is glycosylation, the process of attaching sugar units to the aglycone. This step significantly contributes to the structural diversity and bioactivity of these compounds nih.govnih.govrsc.org. UDP-dependent glycosyltransferases (UGTs) are the primary enzymes responsible for catalyzing these additions, utilizing activated UDP-sugars nih.govnih.govrsc.orgacs.org.

Studies have identified specific UGTs involved in cardenolide biosynthesis. For instance, UGT73C44 and UGT73C45 from Erysimum cheiranthoides have demonstrated the ability to glycosylate cardenolide aglycones, such as digitoxigenin (B1670572) nih.govnih.gov. UGT73C44, in particular, exhibited a low Km value for digitoxigenin, suggesting a specific role in the pathway nih.govnih.gov. Furthermore, UGT74AN1 from Asclepias curassavica has been characterized for its promiscuous capability to regiospecifically glycosylate cardiotonic steroids at the C3 position, accepting a wide range of steroid substrates rsc.orgacs.org. The specific sugars found in this compound include oleandropyranosyl and cymaropyranosyl units, and the precise UGTs responsible for their attachment in Calotropis gigantea are areas of ongoing investigation rsc.orgresearchgate.netmolaid.comjst.go.jp.

Genomic and Transcriptomic Approaches to Pathway Gene Identification in Calotropis gigantea**

The advent of high-throughput sequencing technologies has revolutionized the study of plant secondary metabolism, enabling the identification of genes involved in complex biosynthetic pathways.

De Novo Genome Assembly and Annotation for Cardenolide Biosynthesis Genes

A significant advancement in understanding cardenolide biosynthesis in Calotropis gigantea has been the generation of a high-quality de novo genome assembly. This assembly, spanning over 157 million base pairs with an N50 scaffold size of 805,959 bp, represents a substantial portion of the plant's genic space nih.govdntb.gov.uaresearchgate.net. Through an integrated gene annotation pipeline, 18,197 high-confidence genes have been identified nih.govdntb.gov.uaresearchgate.net. This genomic resource is invaluable for pinpointing genes associated with cardenolide production.

Comparative genomic analyses, which contrast the C. gigantea genome with those of related species lacking cardenolide production, are instrumental in identifying genes specific to this pathway nih.govdntb.gov.uaresearchgate.netgenestogenomes.orgnih.gov. For example, studies have identified eight genes in C. gigantea with sequence similarity to the known cardenolide biosynthesis enzyme 3βHSD and two genes similar to P5βR nih.gov. This genome assembly serves as a crucial tool for understanding the evolutionary origins of cardenolides and for engineering their production in heterologous systems nih.govdntb.gov.uaresearchgate.netgenestogenomes.orgnih.gov.

RNA-Sequencing and Gene Expression Profiling to Identify Relevant Enzymes

Complementing the genomic data, RNA-sequencing (RNA-seq) has been employed to generate comprehensive transcriptomic profiles of C. gigantea across various developmental tissues nih.govdntb.gov.uaresearchgate.netnih.govresearchgate.net. This creates a gene expression atlas that aids in the identification of candidate genes involved in cardenolide biosynthesis through coexpression network analysis nih.govgenestogenomes.orgresearchgate.net.

Studies in related species, such as Calotropis procera, have demonstrated a strong correlation between the accumulation of cardenolides and the expression levels of related transcripts researchgate.netnih.gov. Furthermore, external stimuli like wound stress have been shown to upregulate both cardenolide levels and the expression of genes within their biosynthetic pathways researchgate.netnih.gov. By analyzing gene expression patterns, researchers can identify enzymes that are highly active during cardenolide synthesis, including key players like Cytochrome P450s (e.g., CYP87A) and glycosyltransferases mpg.dempg.dersc.orgacs.org.

Strategies for Enhanced this compound Production

The growing interest in this compound for its potential applications necessitates efficient production strategies. Several approaches are being explored to enhance its yield:

Elicitation: The application of specific biotic or abiotic compounds, known as elicitors, can trigger plant defense mechanisms, leading to an increased production of secondary metabolites like cardenolides researchgate.netphcog.commdpi.com. For example, methyl jasmonate (MJ) has been shown to significantly increase cardenolide levels in Calotropis procera researchgate.netphcog.com. Other elicitors such as salicylic (B10762653) acid (SA) and chlorocholine (CHI) have also demonstrated efficacy in enriching cardenolide production in Calotropis species phcog.com.

Metabolic Engineering: This strategy involves the direct manipulation of plant metabolic pathways through genetic modification. By enhancing the expression of rate-limiting enzymes or introducing genes from other organisms, metabolic engineering aims to redirect cellular resources towards the enhanced synthesis of this compound mdpi.com. The availability of the C. gigantea genome and transcriptome data is fundamental for identifying target genes for such modifications nih.govdntb.gov.uaresearchgate.netgenestogenomes.orgnih.gov.

Heterologous Production: A promising avenue for large-scale production involves engineering microorganisms or model plant systems to synthesize this compound. This approach requires the successful transfer and functional expression of the identified cardenolide biosynthesis genes into a suitable host organism nih.govdntb.gov.uaresearchgate.netgenestogenomes.orgnih.gov.

Optimization of Cultivation Conditions: Research into optimizing in vitro cultivation of Calotropis plantlets has shown that supplying specific precursors, such as cholesterol (CH) or pregnenolone (PG), and applying elicitors like MJ can substantially boost cardenolide accumulation phcog.com.

Compound List

this compound

Calotroposide B

Calotroposide C

Calotroposide D

Calotroposide E

Calotroposide F

Calotroposide G

Calotroposide S

Calactin

Calotoxin

Frugoside

Gofruside

Digitoxin

Digoxin

Ouabain

Pregnenolone

Progesterone

Cholesterol

Phytosterols (Campesterol, β-sitosterol)

Digitoxigenin

Cannogenol

Lineolon

12-O-benzoyllineolon

12-O-benzoyldeacetylmetaplexigenin

Mevalonate

Isopentenyl diphosphate (IDP)

Dimethylallyl diphosphate (DMADP)

Acetyl-CoA

Structure Activity Relationship Sar Studies of Calotroposide a

Comparative Analysis of Calotroposide A with Naturally Occurring Analogues and Epimers

This compound and Calotroposide H are natural analogues that provide a clear example of how subtle stereochemical differences can impact biological activity. The primary structural difference between these two compounds lies in the stereochemistry at position C-17 of the aglycone. Calotroposide H is an epimer of this compound at this position. researchgate.net This epimerization, a change in the spatial arrangement of the substituent at C-17, leads to observable differences in their biological profiles, although specific comparative activity data is often embedded within broader studies of numerous analogues. The change in the three-dimensional shape of the molecule due to epimerization can affect how it binds to its biological target, thereby altering its efficacy.

A broader analysis of various calotroposides isolated from Calotropis species reveals significant SAR insights. The calotroposides are a class of oxypregnane oligoglycosides known for their cytotoxic potential against various cancer cell lines. researchgate.netnih.gov

Studies on Calotroposides H-N, a series of seven new oxypregnane oligoglycosides, have demonstrated their growth inhibitory activity against non-small cell lung cancer (A549), glioblastoma (U373), and prostate cancer (PC-3) cell lines. nih.gov Within this series, certain compounds displayed particularly high potency. For instance, compounds 4 and 6 (from the H-N series) showed subnanomolar growth inhibition against U373 and PC-3 cancer cells, with IC₅₀ values ranging from 0.5 to 0.7 μM. researchgate.netnih.gov

Calotroposide S stands out for its remarkable potency. It possesses the same 12-O-benzoylisolineolon aglycone but is attached to a long chain of eight sugar residues. kau.edu.sa This extensive sugar chain contributes to its potent anti-proliferative activity against PC-3, A549, and U373 cell lines, with IC₅₀ values of 0.18, 0.2, and 0.06 µM, respectively. kau.edu.saresearchgate.net This highlights the significant role of the glycosidic chain length and composition in enhancing cytotoxicity.

The following table summarizes the cytotoxic activities of selected calotroposides against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| Calotroposide H-N (Compound 4) | U373 Glioblastoma | 0.5 - 0.7 |

| PC-3 Prostate Cancer | 0.5 - 0.7 | |

| Calotroposide H-N (Compound 6) | U373 Glioblastoma | 0.5 - 0.7 |

| PC-3 Prostate Cancer | 0.5 - 0.7 | |

| Calotroposide S | PC-3 Prostate Cancer | 0.18 |

| A549 Lung Cancer | 0.2 | |

| U373 Glioblastoma | 0.06 |

Data compiled from studies on oxypregnane oligoglycosides. researchgate.netnih.govkau.edu.saresearchgate.net

Differential Biological Activities of this compound and Calotroposide H

Identification of Key Structural Features Critical for Biological Potency

The biological potency of calotroposides is not determined by a single feature but rather by the interplay of the aglycone core, the attached sugar moieties, and their specific linkages and substituents.

The glycone (sugar) portion of these molecules is a major determinant of their biological activity. mdpi.comresearchgate.netbanglajol.info SAR studies have revealed several key principles:

Chain Length and Composition: The number and type of sugar units significantly influence potency. Calotroposide S, with its eight-sugar chain, demonstrates exceptionally high activity, suggesting that an extended sugar chain can enhance cytotoxic effects. kau.edu.sa The ratio and sequence of different deoxy sugars, such as D-cymaropyranose and D-oleandropyranose, are also critical. kau.edu.sa

Sugar Ring Type: The type of sugar ring can be a crucial factor. Some studies on related cardiac glycosides suggest that compounds with six-membered ring sugar groups generally exhibit stronger inhibitory activity than those with five-membered rings. researchgate.net

Linkage Position: The connectivity of the sugar units is established through HMBC correlations, for example, between the anomeric proton of one sugar and C-4 of the adjacent sugar, forming a (1→4) linkage which is common in this class of compounds. kau.edu.sa The attachment of the entire sugar chain to the C-3 position of the aglycone is a conserved feature. researchgate.netnih.gov

Substituents on Sugars: Modifications on the sugar moieties, such as the stereochemistry of hydroxyl groups, can influence activity. For instance, in other cardenolides, the β-configuration of substituents at C-2' and C-3' of a sugar was found to be important for HIF-1 inhibitory activity. nih.gov

The sugar chain is believed to play a role in solubility, cell recognition, and transport across cell membranes, ultimately affecting the compound's bioavailability and interaction with its intracellular target. mdpi.commdpi.com

The aglycone, or non-sugar, part of the molecule, forms the steroid backbone and is equally critical for biological activity. Key features of the aglycone that modulate potency include:

Aglycone Type: The specific pregnanone core, such as calotropone or calotropagenin (B1253233), defines the basic framework. mdpi.comresearchgate.netdntb.gov.ua The calotropagenin aglycone is a common feature in many active glycosides from Calotropis procera. researchgate.netsci-hub.st

Substituents: The presence and nature of substituent groups on the steroid nucleus are vital. For example, a formyl or methyl-hydroxyl group at C-10 has been shown to enhance cytotoxicity in related cardenolides. researchgate.net The 12-O-benzoyl group is a common feature in potent calotroposides like Calotroposide S. kau.edu.sa

Impact of Sugar Moieties and Linkage Positions on Activity

Computational Approaches in SAR Analysis

In recent years, computational methods have become invaluable tools for elucidating the SAR of complex natural products like this compound. aun.edu.eg These in silico techniques allow for the rapid assessment of large numbers of compounds and provide insights into their molecular interactions.

Molecular Docking: This technique predicts the preferred orientation of a ligand (like a calotroposide) when bound to a biological target, such as an enzyme or receptor. For phytochemicals from Calotropis gigantea, docking studies have been used to assess their binding affinity to various protein targets, helping to identify potential mechanisms of action. researchgate.netbanglajol.info For example, terpenes from the plant were docked against the sterol-carrying protein AeSCP-2 to evaluate their larvicidal potential. banglajol.info

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between a ligand and its target over time. These simulations can reveal the stability of the ligand-protein complex and identify key interactions that stabilize the binding. Studies on compounds from C. gigantea have used MD simulations to confirm the stability of phytochemicals within the binding sites of target enzymes. researchgate.net

ADMET Prediction: Computational tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. This helps in the early-stage evaluation of a molecule's drug-like properties, flagging potential issues such as low solubility or potential toxicity. researchgate.net

These computational approaches complement experimental data, providing a deeper understanding of the molecular basis of biological activity and guiding the rational design of novel analogues with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and mathematical approach used extensively in drug discovery and medicinal chemistry. researchgate.net These models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net In essence, QSAR attempts to predict the activity of new or untested molecules based on descriptors derived from their molecular structure. researchgate.netscribd.com These descriptors can quantify various physicochemical properties such as size, shape, lipophilicity, and electronic characteristics (e.g., electronegativity, hydrogen bonding capacity). researchgate.net

The fundamental form of a QSAR model can be expressed as: Activity = f (Physicochemical Properties and/or Structural Properties) + Error researchgate.net

By developing a robust and validated QSAR model, researchers can prioritize the synthesis of novel compounds, optimize lead candidates for enhanced potency and selectivity, and predict potential toxicity, thereby accelerating the drug development pipeline. researchgate.netscribd.com The process involves building a model using a "training set" of molecules with known activities and then validating its predictive power using a "test set" of compounds not used in the model's creation. nih.gov

Despite the utility of this approach for many classes of compounds, a review of the available scientific literature indicates that specific, dedicated QSAR models for this compound have not been extensively reported.

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a powerful computational method used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). ijpsdronline.comresearchgate.net This technique provides critical insights into the molecular interactions that stabilize the ligand-receptor complex, such as hydrogen bonds and hydrophobic interactions. The strength of this interaction is often quantified by a scoring function, which estimates the binding affinity, commonly expressed in kcal/mol. researchgate.netbioinfopublication.org

In a comprehensive in-silico study, the binding potential of 164 phytochemicals from Calotropis gigantea, including this compound, was evaluated against 14 different protein targets from cobra venom. ijpsdronline.comresearchgate.net This type of analysis is crucial for identifying multi-target inhibitors. In this study, a binding free energy of ≤ -6 kcal/mol was considered a "hit," indicating a promising interaction. ijpsdronline.com this compound demonstrated notable binding energies against several of these protein targets, with a particularly strong affinity for Cobrotoxin, registering a binding energy of -9.1 kcal/mol. ijpsdronline.comresearchgate.net The specific binding affinities of this compound against various venom proteins are detailed in the table below.

Table 1: Molecular Docking Results for this compound Against Cobra Venom Proteins Data sourced from Shefin et al. (2025). ijpsdronline.comresearchgate.net

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| Cobrotoxin | -9.1 |

| L-amino acid oxidase | -5.9 |

| Acetylcholinesterase | -5.5 |

In a separate molecular docking study assessing phytochemicals from Calotropis procera for their inhibitory activity against α-glucosidase hydrolase SusB, a compound identified as "Calotroposide" was analyzed. chemsociety.org.ng While it is not specified if this was this compound, the analysis provided insights into its drug-like properties. The study noted that Calotroposide was one of several compounds that contravened more than two of the criteria in Lipinski's rule of five, which is often used to evaluate the potential of a compound to be an orally active drug. chemsociety.org.ng

These docking studies provide a theoretical basis for understanding how this compound may exert its biological effects at a molecular level and guide further experimental validation. ijpsdronline.com

Derivatives and Synthetic Modifications of Calotroposide a

Rational Design and Chemical Synthesis of Novel Calotroposide A Derivatives

The rational design of novel this compound derivatives is guided by established structure-activity relationships observed in related compounds. Studies on various calotroposides have revealed key structural features that influence cytotoxic potency. For instance, compounds possessing six-membered ring sugar moieties generally exhibit stronger inhibitory activity compared to those with five-membered rings. Furthermore, the presence of a formyl or methyl-hydroxyl group at the C-10 position has been associated with enhanced cytotoxicity, whereas hydroxyl groups at the 4' or 16 positions can diminish this effect researchgate.netacgpubs.org.

While direct synthetic modifications of this compound are an area of ongoing investigation, the principle of chemical modification has been successfully applied to related compounds. For example, the cardenolide 2''-oxovoruscharin, isolated from Calotropis procera, underwent hemisynthesis to yield UNBS1450. This synthetic analog demonstrated potent antiproliferative activity and influenced Na+/K+-ATPase activity, showcasing the potential of chemical modifications to alter and improve the biological effects of natural products acs.orgresearchgate.net. Such approaches, informed by SAR, are crucial for designing new this compound derivatives with targeted improvements.

Evaluation of Modified this compound Structures for Altered Biological Profiles

The evaluation of modified this compound structures focuses on assessing their cytotoxicity against specific cancer cell lines and understanding how structural variations impact their biological activity and mechanistic pathways.

Enhanced Cytotoxicity or Selectivity in Specific Cancer Cell Lines

Research has identified several calotroposides exhibiting significant cytotoxicity. For example, calotroposides 2, 4, and 5 demonstrated high cytotoxicity against the MDA-MB-231 breast cancer cell line, with IC50 values reported as 8.49 ± 0.41 μM, 6.49 ± 0.15 μM, and 9.65 ± 0.44 μM, respectively researchgate.net. Calotroposide S has shown potent activity against PC-3 prostate cancer, A549 non-small cell lung cancer, and U373 glioblastoma cell lines, with IC50 values as low as 0.06 µM researchgate.netrsc.org. This compound itself has been reported to inhibit the growth of WiDr colon cancer cells with an IC50 of 17.23 μg/mL nih.gov.

These findings highlight the potential for structural modifications to enhance potency. By applying the SAR principles mentioned earlier, chemists can design and synthesize derivatives of this compound that may exhibit superior cytotoxicity or improved selectivity towards specific cancer types. For instance, modifications aimed at introducing favorable functional groups or altering sugar moieties could lead to analogs with significantly reduced IC50 values against targeted cancer cell lines.

Modulation of Mechanistic Pathways through Structural Variation

Structural variations in calotroposides can lead to modulation of their underlying mechanisms of action. This compound, for instance, has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in WiDr colon cancer cells researchgate.netnih.gov. This effect is further evidenced by an increase in caspase-8 expression, suggesting the involvement of the extrinsic apoptotic pathway researchgate.netnih.gov.

Related compounds also offer insights into mechanistic modulation. Calotropin (B1668234), a closely related compound, has been observed to inhibit the Wnt signaling pathway by increasing casein kinase 1α (CK1α) levels, a mechanism distinct from direct apoptosis induction researchgate.net. The synthetic derivative UNBS1450, derived from 2''-oxovoruscharin, exhibited potent antiproliferative activity and modulated Na+/K+-ATPase activity acs.org. These examples underscore how chemical modifications can steer the biological effects of these compounds towards specific cellular processes, offering avenues for developing more targeted anticancer agents.

Mechanistic Investigations of Promising Synthetic Analogs

While research has extensively explored the mechanistic pathways of naturally occurring calotroposides, detailed mechanistic investigations specifically targeting synthetic analogs of this compound are an evolving area. The established mechanisms for this compound itself, namely the induction of apoptosis and cell cycle arrest, serve as a foundation for understanding how its synthetic derivatives might function.

Studies on this compound have demonstrated its ability to induce programmed cell death (apoptosis) in cancer cells, characterized by increased caspase-8 expression and cell cycle perturbations researchgate.netnih.gov. These findings suggest that synthetic analogs could be designed to amplify these effects or target related pathways. For example, future research could focus on investigating how specific structural modifications influence the activation of apoptotic caspases, the regulation of cell cycle checkpoints, or the generation of reactive oxygen species (ROS), which has also been implicated in the anticancer effects of Calotropis extracts researchgate.net. Understanding these detailed mechanisms for novel synthetic analogs is critical for their successful development as therapeutic agents.

Advanced Analytical Methodologies for Calotroposide a Research

Hyphenated Techniques for Comprehensive Chemical Profiling

Hyphenated techniques, which combine separation science with mass spectrometry, are indispensable for analyzing complex mixtures found in natural product extracts. They allow for the simultaneous separation, identification, and quantification of various compounds.

LC-MS/MS and GC-MS for Metabolomic Analysis

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques widely utilized in metabolomic studies of plant extracts, including those containing Calotroposide A.

LC-MS/MS, often coupled with Electrospray Ionization (ESI), is particularly effective for analyzing polar and semi-polar compounds such as glycosides. Studies on Calotropis procera have employed LC-MS/MS to generate comprehensive profiles of specialized metabolites, identifying various cardenolides and flavonoids within different plant organs and latex extracts mdpi.com. The technique allows for the tentative identification of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns, providing insights into the plant's metabolic pathways mdpi.comnih.gov. For instance, LC-MS/MS has been used to identify calotropagenin (B1253233) and its glycosides in Calotropis procera leaf extracts, utilizing metal cationization for unambiguous molecular weight determination nih.gov. High-resolution mass spectrometry (HRMS) coupled with LC further enhances the accuracy of compound identification by providing precise mass measurements acgpubs.orgnih.gov.

These techniques are foundational for metabolomic analyses, enabling researchers to map the presence and relative abundance of compounds like Calotroposides within different plant tissues, developmental stages, or in response to environmental stimuli plos.org.

Future Research Directions and Translational Perspectives for Calotroposide a

Discovery of Novel Molecular Targets and Unexplored Cellular Pathways

The primary recognized mechanism of action for cardiac glycosides like Calotroposide A is the inhibition of the Na+/K+-ATPase pump. However, the full spectrum of its cellular influence is likely more complex. Future research will focus on identifying additional molecular targets and signaling cascades affected by this compound.

Studies have already begun to uncover these broader effects. For instance, research on this compound isolated from the roots of Calotropis gigantea demonstrated its ability to induce apoptosis in WiDr colon cancer cells. nih.govresearchgate.net This process was linked to cell cycle arrest at the G2/M and S phases and an increased expression of caspase-8, suggesting an activation of the extrinsic apoptosis pathway. nih.govresearchgate.net

Further investigations into related compounds from Calotropis procera have revealed influences on multiple critical cancer-related pathways, including:

Autophagy: Leaf extracts have been shown to regulate autophagy in prostate cancer cells. nih.gov

Angiogenesis: Root extracts can inhibit Vascular Endothelial Growth Factor (VEGF)-induced angiogenesis, a critical process for tumor growth and metastasis. scispace.com

Signaling Pathways: Bioactive compounds from the plant have been found to modulate key signaling pathways such as PI3K, AKT, p53, ERK, and JNK. jpmsonline.com

Future studies should aim to pinpoint the direct and indirect molecular interactions of this compound. Unraveling these complex mechanisms is crucial for understanding its full therapeutic potential and identifying potential biomarkers for patient response.

Investigation of Synergistic Effects with Established Chemotherapeutic Agents

A significant avenue for translational research is the evaluation of this compound in combination with standard chemotherapeutic drugs. Such synergistic approaches could enhance treatment efficacy while potentially allowing for lower, less toxic doses of conventional agents. jpmsonline.com

Research on extracts from Calotropis gigantea has shown promising, yet complex, interactions. For example, a leaf extract demonstrated a synergistic effect when combined with 5-Fluorouracil (5-FU) against WiDr colon cancer cells. japsonline.com Conversely, the same extract exhibited an antagonistic effect when paired with doxorubicin (B1662922). japsonline.com This highlights the necessity of empirical testing for each specific drug combination.

Injectable hydrogels containing both doxorubicin and cisplatin (B142131) have been developed for localized, sustained co-delivery in treating osteosarcoma, demonstrating the clinical interest in combination therapies. nih.gov Future studies should systematically evaluate this compound alongside a panel of first-line chemotherapeutics like cisplatin, doxorubicin, and etoposide (B1684455) to identify effective and safe combinations for specific cancer types. researchgate.netnih.gov

Table 1: Investigated Synergistic Effects of Calotropis Extracts with Chemotherapeutic Agents

| Calotropis Component | Chemotherapeutic Agent | Cancer Cell Line | Observed Effect | Citation |

|---|---|---|---|---|

| C. gigantea Leaf Extract | 5-Fluorouracil (5-FU) | WiDr (Colon) | Synergistic | japsonline.com |

| C. gigantea Leaf Extract | Doxorubicin | WiDr (Colon) | Antagonistic | japsonline.com |

Development of Advanced Formulation Strategies for Enhanced Delivery

Like many natural compounds, this compound faces challenges related to bioavailability and targeted delivery. Advanced formulation strategies are essential to overcome these hurdles and translate its potential into clinical applications. nih.gov

Current research in drug delivery is heavily focused on nanotechnology. premierscience.com Strategies applicable to this compound include:

Nanoparticle Encapsulation: Loading the compound into nanoparticles, such as those made from polymers (e.g., PLGA) or lipids, can improve solubility, protect it from degradation, and prolong its circulation time. nih.govnih.govxjtlu.edu.cn

Targeted Delivery: Functionalizing these nanoparticles with ligands that bind to specific receptors on cancer cells can increase drug accumulation at the tumor site, thereby enhancing efficacy and reducing off-target effects. nih.gov

Self-Emulsifying Drug Delivery Systems (SEDDS): For oral administration, lipid-based formulations like SEDDS can enhance the absorption of poorly water-soluble drugs. americanpharmaceuticalreview.com

Hydrogels: Injectable, thermosensitive hydrogels could provide a means for localized, sustained release of this compound, which is particularly relevant for solid tumors. nih.gov

The development of such advanced formulations will be a critical step in moving this compound from preclinical studies to viable therapeutic candidates. hilarispublisher.comnih.govsurrey.ac.uk

Comprehensive Comparative Pharmacological Studies with Other Bioactive Calotropis Phytochemicals

The Calotropis genus is a rich source of various bioactive compounds, including numerous cardenolides and other phytochemicals. phytopharmajournal.comniscpr.res.in To fully appreciate the unique potential of this compound, it is essential to conduct comprehensive comparative studies against other compounds isolated from the same plant.

Key compounds for comparison include:

Calotropin (B1668234): Another prominent cardenolide in Calotropis species, calotropin has shown potent cytotoxic effects and is often studied for its anticancer properties. farabi.universityresearchgate.net

Uscharin: A cytotoxic glycoside found in the latex. phytopharmajournal.com

Calactin: Another cardenolide with demonstrated biological activity.

Oxypregnane Oligoglycosides: Calotropis procera root bark contains a variety of these compounds, some of which have exhibited significant cytotoxic activity against cancer cell lines. rsc.org

β-sitosterol: A common phytosterol found in both C. gigantea and C. procera, with higher concentrations noted in C. gigantea. semanticscholar.org

Comparative analyses should evaluate metrics such as IC50 values across a panel of cancer cell lines, specific mechanisms of action, and differential effects on signaling pathways. For example, studies have already compared the antioxidant potential and phytochemical content of C. procera and C. gigantea, finding that C. procera generally exhibits higher antioxidant activity. researchgate.net Such research will help to determine whether this compound possesses a superior therapeutic window or a unique mechanism of action that would make it a lead candidate for further development.

Q & A

Q. What is the chemical structure of Calotroposide A, and what spectroscopic methods are used for its elucidation?

this compound (C₆₃H₉₆O₂₁) is a glycosylated terpenoid isolated from Calotropis gigantea. Structural determination involves:

- ESIMS : Molecular ion peak at m/z 1189.6490 confirms the molecular formula .

- NMR : ¹H-NMR reveals signals for methyl protons (δ 0.85–1.20), aromatic protons (δ 7.25–7.40), and hydroxyl groups (δ 3.50–5.20), consistent with oxygenated pregnane glycosides. ¹³C-NMR identifies sugar moieties and aglycone framework .

- Chromatography : TLC (Rf 0.75) and HPLC (retention time 0.5 min) aid in purity assessment .

Q. What isolation protocols are effective for purifying this compound from plant matrices?

- Extraction : Use polar solvents (e.g., methanol/water) for initial extraction from Calotropis root bark.

- Column Chromatography : Silica gel columns with gradient elution (e.g., chloroform-methanol) separate crude extracts.

- Preparative HPLC : Final purification of SF4.5 subfraction yields this compound (711.6 mg) with UV/visible light validation (purple-blue under visible light) .

Q. How is the IC₅₀ value of this compound determined in cytotoxicity assays?

- Cell Lines : Use WiDr colon cancer cells and standardize culture conditions (e.g., RPMI-1640 medium, 37°C, 5% CO₂).

- Dose-Response Curves : Treat cells with varying concentrations (e.g., 5–100 µg/mL) for 24–48 hours.

- Viability Assays : MTT or WST-1 assays quantify cell viability. IC₅₀ (17.23 µg/mL for WiDr cells) is calculated via nonlinear regression .

Advanced Research Questions

Q. What experimental approaches validate the apoptosis-inducing mechanism of this compound in cancer cells?

- Flow Cytometry : Propidium iodide (PI) staining detects sub-G1 phase accumulation (apoptotic cells).

- Caspase Activation : Western blotting or fluorometric assays confirm caspase-8 upregulation, a hallmark of extrinsic apoptosis .

- Gene Expression Analysis : qRT-PCR quantifies pro-apoptotic genes (e.g., BAX, CASP8) and anti-apoptotic markers (e.g., BCL-2) .

Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines?

- Comparative Studies : Test this compound on diverse cell lines (e.g., HCT-116 vs. WiDr) under identical conditions.

- Mechanistic Profiling : Compare cell cycle arrest patterns (G2/M vs. G1/S) and apoptosis markers to identify lineage-specific responses .

- Metabolic Stability : Assess drug metabolism differences using liver microsome assays .

Q. What challenges arise in synthesizing this compound analogs, and what strategies improve bioactivity?

- Stereochemical Complexity : The glycosidic linkage and pregnane skeleton require enantioselective synthesis. Use enzymatic glycosylation or chiral catalysts.

- SAR Studies : Modify sugar moieties (e.g., glucose vs. rhamnose) and test analogs for enhanced cytotoxicity.

- Prodrug Design : Improve solubility via esterification of hydroxyl groups .

Methodological Guidance

Q. How should researchers design experiments to analyze cell cycle arrest induced by this compound?

- Synchronization : Pre-synchronize cells in G1/S phase (e.g., serum starvation or thymidine block).

- Time-Course Analysis : Collect samples at 12, 24, and 48 hours post-treatment for PI staining and flow cytometry.

- Checkpoint Markers : Assess cyclin B1 (G2/M) and p21 (G1/S) via immunoblotting .

Q. What analytical techniques are critical for ensuring the purity of isolated this compound?

- HPLC-DAD/MS : Combine diode array detection (DAD) and mass spectrometry for real-time purity assessment.

- NMR Purity Tests : Ensure no extraneous peaks in ¹H-NMR spectra (≥95% purity).

- Melting Point Analysis : Compare observed vs. literature values .

Data Interpretation & Replication

Q. How can researchers address variability in apoptosis assays when studying this compound?

Q. What statistical methods are recommended for analyzing dose-response relationships?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.